molecular formula C24H39O6Ru B12682010 Tris(6-methyl-2,4-heptanedionato)ruthenium CAS No. 93805-28-8

Tris(6-methyl-2,4-heptanedionato)ruthenium

Cat. No.: B12682010
CAS No.: 93805-28-8
M. Wt: 524.6 g/mol
InChI Key: SKEIDLHYXGSKSI-UHFFFAOYSA-N
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Description

Tris(6-methyl-2,4-heptanedionato)ruthenium is an organometallic compound that features ruthenium as its central metal atom coordinated with three 6-methyl-2,4-heptanedionato ligands. This compound is known for its stability and versatility in various chemical reactions and applications, particularly in the field of material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(6-methyl-2,4-heptanedionato)ruthenium typically involves the reaction of ruthenium trichloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process includes multiple recrystallization steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tris(6-methyl-2,4-heptanedionato)ruthenium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen or hydrazine.

    Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium dioxide, while reduction reactions can produce lower oxidation state ruthenium complexes. Substitution reactions result in the formation of new ruthenium-ligand complexes with different properties and applications.

Scientific Research Applications

Tris(6-methyl-2,4-heptanedionato)ruthenium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tris(6-methyl-2,4-heptanedionato)ruthenium exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. For example, in catalytic applications, the compound may facilitate the activation of substrates through coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(6-methyl-2,4-heptanedionato)ruthenium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and suitability for various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

93805-28-8

Molecular Formula

C24H39O6Ru

Molecular Weight

524.6 g/mol

IUPAC Name

6-methylheptane-2,4-dione;ruthenium(3+)

InChI

InChI=1S/3C8H13O2.Ru/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6H,4H2,1-3H3;/q3*-1;+3

InChI Key

SKEIDLHYXGSKSI-UHFFFAOYSA-N

Isomeric SMILES

CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.CC(C/C(=C/C(=O)C)/O)C.[Ru]

Canonical SMILES

CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Ru+3]

Origin of Product

United States

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